molecular formula C24H26Cl2F2N6O B13422821 9H-Purine-9-ethanol, 6-(4-(di-p-fluorobenzhydryl)-1-piperazinyl)-, dihydrochloride CAS No. 37425-38-0

9H-Purine-9-ethanol, 6-(4-(di-p-fluorobenzhydryl)-1-piperazinyl)-, dihydrochloride

Cat. No.: B13422821
CAS No.: 37425-38-0
M. Wt: 523.4 g/mol
InChI Key: GRHVSSSLIWEFRL-UHFFFAOYSA-N
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Description

“9H-Purine-9-ethanol, 6-(4-(di-p-fluorobenzhydryl)-1-piperazinyl)-, dihydrochloride” is a complex organic compound that belongs to the class of purine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “9H-Purine-9-ethanol, 6-(4-(di-p-fluorobenzhydryl)-1-piperazinyl)-, dihydrochloride” typically involves multi-step organic reactions. The process may start with the preparation of the purine core, followed by the introduction of the ethanol group and the di-p-fluorobenzhydryl piperazine moiety. Common reagents used in these reactions include various alkylating agents, protecting groups, and catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

The compound “9H-Purine-9-ethanol, 6-(4-(di-p-fluorobenzhydryl)-1-piperazinyl)-, dihydrochloride” can undergo various chemical reactions, including:

    Oxidation: Conversion of alcohol groups to aldehydes or ketones.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Nucleophilic substitution reactions at the purine core or the piperazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides or amines. Reaction conditions may vary from mild to harsh, depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanol group may yield aldehydes or ketones, while substitution reactions may introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, purine derivatives are often studied for their potential as enzyme inhibitors or receptor agonists/antagonists. This compound may be investigated for its interactions with specific biological targets, such as nucleic acids or proteins.

Medicine

In medicine, compounds with similar structures have been explored for their therapeutic potential in treating diseases such as cancer, viral infections, and neurological disorders. The specific biological activity of “9H-Purine-9-ethanol, 6-(4-(di-p-fluorobenzhydryl)-1-piperazinyl)-, dihydrochloride” would need to be determined through experimental studies.

Industry

In industry, this compound may find applications in the development of pharmaceuticals, agrochemicals, or materials science. Its unique properties could be leveraged to create new products with enhanced performance.

Mechanism of Action

The mechanism of action of “9H-Purine-9-ethanol, 6-(4-(di-p-fluorobenzhydryl)-1-piperazinyl)-, dihydrochloride” would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and identify the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other purine derivatives with ethanol or piperazine groups. Examples include:

  • 9H-Purine-9-ethanol derivatives
  • Piperazine-substituted purines
  • Fluorobenzhydryl-substituted compounds

Uniqueness

The uniqueness of “9H-Purine-9-ethanol, 6-(4-(di-p-fluorobenzhydryl)-1-piperazinyl)-, dihydrochloride” lies in its specific combination of functional groups, which may confer distinct biological or chemical properties. Comparative studies with similar compounds would help highlight its unique features and potential advantages.

Properties

CAS No.

37425-38-0

Molecular Formula

C24H26Cl2F2N6O

Molecular Weight

523.4 g/mol

IUPAC Name

2-[6-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]purin-9-yl]ethanol;dihydrochloride

InChI

InChI=1S/C24H24F2N6O.2ClH/c25-19-5-1-17(2-6-19)22(18-3-7-20(26)8-4-18)30-9-11-31(12-10-30)23-21-24(28-15-27-23)32(13-14-33)16-29-21;;/h1-8,15-16,22,33H,9-14H2;2*1H

InChI Key

GRHVSSSLIWEFRL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=CN3CCO)C(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F.Cl.Cl

Origin of Product

United States

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